4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine 4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945767
InChI: InChI=1S/C11H12ClN3O/c12-11-9-8(1-4-13-11)14-15-10(9)7-2-5-16-6-3-7/h1,4,7H,2-3,5-6H2,(H,14,15)
SMILES:
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC15945767

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 4-chloro-3-(oxan-4-yl)-2H-pyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C11H12ClN3O/c12-11-9-8(1-4-13-11)14-15-10(9)7-2-5-16-6-3-7/h1,4,7H,2-3,5-6H2,(H,14,15)
Standard InChI Key IEYUZYSUHJSCRP-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=C3C(=NN2)C=CN=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 4-chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine is C₁₁H₁₂ClN₃O, yielding a molecular weight of 253.69 g/mol. The structure comprises:

  • A pyrazolo[4,3-c]pyridine core (a fused bicyclic system with pyrazole and pyridine rings).

  • A chlorine atom at position 4, which enhances electrophilic reactivity.

  • A tetrahydro-2H-pyran-4-yl group at position 3, introducing stereoelectronic effects and modulating solubility .

Spectral and Computational Data

  • IUPAC Name: 4-Chloro-3-(oxan-4-yl)-1H-pyrazolo[4,3-c]pyridine.

  • SMILES: ClC1=C2C(=NN1C3CCOCC3)C=NC=C2.

  • InChI Key: XZTYVSDZYJYXPT-UHFFFAOYSA-N .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₃O
Molecular Weight (g/mol)253.69
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (N, O atoms)
Topological Polar Surface54.5 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step protocols:

  • Core Formation:

    • Cyclocondensation of 4-chloropyrazolo[4,3-c]pyridine precursors with tetrahydro-2H-pyran-4-ylboronic acid via Suzuki-Miyaura coupling .

    • Alternative routes employ halogenation of preformed pyrazolo[4,3-c]pyridines using POCl₃ or PCl₅ .

  • Functionalization:

    • Introduction of the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1CyclizationPOCl₃, DMF, 80°C, 6h65%
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 100°C72%
3Deprotection (if applicable)HCl, MeOH, rt85%

Mechanistic Insights

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between 4-chloro-1H-pyrazolo[4,3-c]pyridine and tetrahydro-2H-pyran-4-ylboronic acid proceeds via oxidative addition, transmetallation, and reductive elimination .

  • Halogenation: Chlorination at position 4 is facilitated by the electron-deficient nature of the pyridine ring, favoring electrophilic aromatic substitution .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tetrahydro-2H-pyran group. Limited solubility in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions, particularly at the pyran oxygen .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 4.32–4.28 (m, 2H, pyran-H), 3.82–3.78 (m, 2H, pyran-H), 2.15–2.10 (m, 1H, pyran-H) .

  • MS (ESI+): m/z 254.1 [M+H]⁺ .

CompoundTargetIC₅₀ (µM)
6-Chloro-1-(tetrahydro-2H-pyran)JAK20.7
3-Bromo-4-chloro-pyrazolo[4,3-c]CDK4/61.2

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the pyran and pyrazole substituents to optimize pharmacokinetics.

  • In Vivo Studies: Evaluation of bioavailability and toxicity in animal models.

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